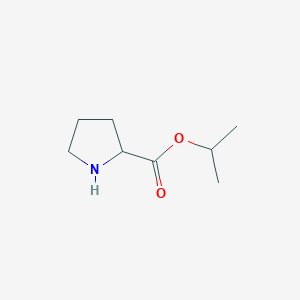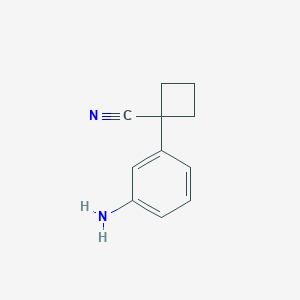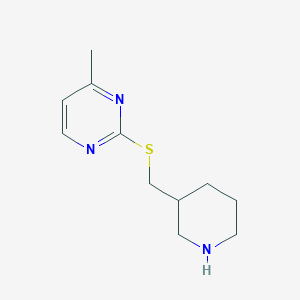
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-3-ylmethylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor with a piperidin-3-ylmethylthio group. One common method involves the reaction of 4-methyl-2-chloropyrimidine with piperidin-3-ylmethanethiol in the presence of a base such as potassium carbonate in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated human microglia cells . This inhibition is thought to occur through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum (ER) stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine: A simpler analog with a methylthio group instead of the piperidin-3-ylmethylthio group.
2-Thioxopyrimidine: Contains a thioxo group at the 2-position instead of the piperidin-3-ylmethylthio group.
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a fused pyrazole ring.
Uniqueness
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine is unique due to the presence of the piperidin-3-ylmethylthio group, which imparts distinct pharmacological properties. This structural feature enhances its potential as a neuroprotective and anti-inflammatory agent compared to simpler analogs .
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C11H17N3S/c1-9-4-6-13-11(14-9)15-8-10-3-2-5-12-7-10/h4,6,10,12H,2-3,5,7-8H2,1H3 |
InChI Key |
ONIKRRZVOHOCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


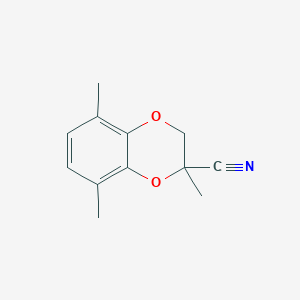
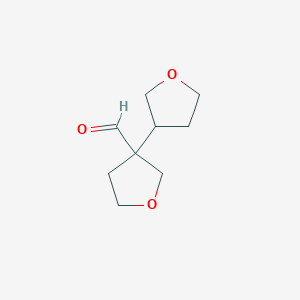

![2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13216049.png)
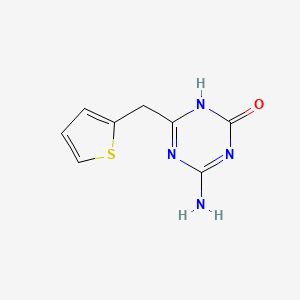




![1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B13216098.png)


